FMK

Vue d'ensemble

Description

Peptidyl mono-fluoromethyl ketones are a class of biologically active molecules that have shown potential as protease inhibitors for the treatment of various diseases and as chemical probes for studying cellular processes . These compounds are particularly valued for their ability to selectively inhibit proteases, making them useful in both therapeutic and research settings .

Applications De Recherche Scientifique

Peptidyl mono-fluoromethyl ketones have a wide range of scientific research applications, including:

Mécanisme D'action

Mode of Action

FMK is a highly efficient, highly specific, and irreversible inhibitor of RSK . It covalently modifies the C-terminal kinase domain of RSK .

Biochemical Pathways

The MAPK/ERK pathway is the primary biochemical pathway affected by this compound . As the first substrate of ERK, the 90 KDa Ribosomal S6 Kinase (p90rsk) is a ubiquitous multifunctional mediator in the ERK signaling pathway . It regulates protein synthesis through the phosphorylation of multiple ribosomal proteins and glycogen synthase kinase-3, and it can phosphorylate the Ras GTP/GDP exchange factor, causing feedback inhibition of the Ras-ERK pathway .

Pharmacokinetics

It is known that the compound is insoluble in water but can be dissolved in dmso and ethanol . This suggests that its bioavailability may be influenced by the choice of solvent and the route of administration.

Result of Action

This compound has been shown to effectively inhibit the IL-3 independent growth of Ba/F3 cells induced by FGFR3 TDII and TEL-FGFR3 in a dose-dependent manner . This suggests that this compound can have a significant impact on cellular proliferation and survival.

Analyse Biochimique

Biochemical Properties

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as caspases, which are involved in the process of apoptosis. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting the apoptotic process . Additionally, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting caspases, it prevents the execution of apoptosis, leading to prolonged cell survival . This can have significant implications in both normal cellular function and disease states, where apoptosis plays a critical role.

Molecular Mechanism

At the molecular level, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of caspases, inhibiting their enzymatic activity . This inhibition prevents the cleavage of key substrates involved in the apoptotic pathway, thereby blocking the progression of apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the inhibition of apoptosis. These findings suggest that the compound could be useful in therapeutic applications where prolonged inhibition of apoptosis is desired.

Dosage Effects in Animal Models

The effects of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits apoptosis without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate apoptosis and other cellular processes . By inhibiting caspases, it affects the metabolic flux of apoptotic pathways, leading to altered levels of metabolites involved in cell death and survival.

Transport and Distribution

Within cells and tissues, 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone is transported and distributed through specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution patterns are critical for its effectiveness in inhibiting apoptosis and other cellular processes.

Subcellular Localization

The subcellular localization of 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action.

Méthodes De Préparation

Peptidyl mono-fluoromethyl ketones can be synthesized using both solid-phase and solution-phase methods . The solid-phase synthesis involves attaching the peptide to a solid support and then introducing the fluoromethyl ketone group through a series of chemical reactions. The solution-phase synthesis, on the other hand, involves the direct reaction of the peptide with a fluoromethyl ketone reagent in solution .

Industrial production methods for peptidyl mono-fluoromethyl ketones typically involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce large quantities of the compound by sequentially adding amino acids to a growing peptide chain and then introducing the fluoromethyl ketone group .

Analyse Des Réactions Chimiques

Peptidyl mono-fluoromethyl ketones undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluoromethyl ketone group to a hydroxymethyl group.

Substitution: The fluorine atom in the fluoromethyl ketone group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified peptides with altered functional groups .

Comparaison Avec Des Composés Similaires

Peptidyl mono-fluoromethyl ketones are often compared to peptidyl chloromethyl ketones and peptidyl tri-fluoromethyl ketones . While all three classes of compounds can inhibit proteases, peptidyl mono-fluoromethyl ketones are generally more selective and less prone to nonspecific alkylation due to the intrinsic strength of the carbon-fluorine bond . This makes them more suitable for in vivo applications compared to peptidyl chloromethyl ketones, which are highly reactive and can cause undesirable side effects .

Similar Compounds

- Peptidyl chloromethyl ketones

- Peptidyl tri-fluoromethyl ketones

Propriétés

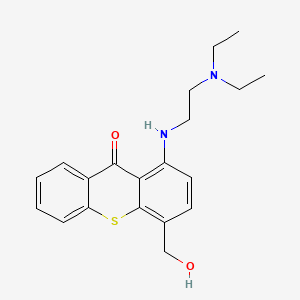

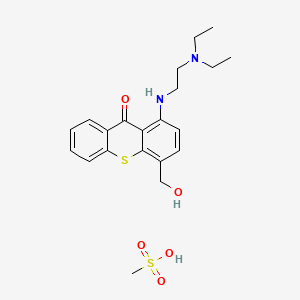

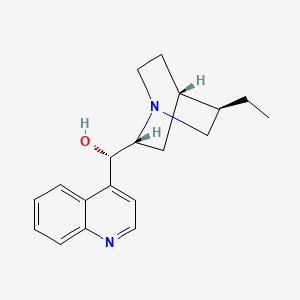

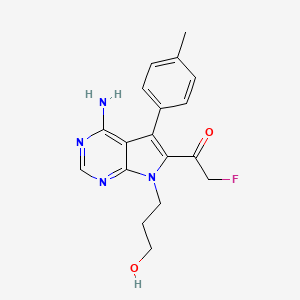

IUPAC Name |

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGYJACVCXYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349344 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821794-92-7 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.